4-Iodo-2,3-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2,3-dimethylbenzonitrile is an organic compound with the molecular formula C9H8IN It is a derivative of benzonitrile, where the benzene ring is substituted with iodine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,3-dimethylbenzonitrile typically involves the iodination of 2,3-dimethylbenzonitrile. One common method is the halogen exchange reaction, where a brominated precursor is treated with iodine in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions or direct iodination processes. These methods are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-2,3-dimethylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form carbon-carbon bonds.
Halogen Exchange: Copper(I) iodide and potassium iodide are commonly used in halogen exchange reactions.
Major Products:
Substituted Benzonitriles: Depending on the nucleophile used, various substituted benzonitriles can be synthesized.
Iodo Derivatives: Further functionalization of the iodine atom can lead to a range of iodo derivatives.
Scientific Research Applications
4-Iodo-2,3-dimethylbenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Iodo-2,3-dimethylbenzonitrile and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, the compound may act by inhibiting certain enzymes or interfering with cellular pathways . The exact mechanism can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
4-Iodo-3,5-dimethylbenzonitrile: Another iodo-substituted benzonitrile with similar properties but different substitution patterns.
2-Iodo-4-methylbenzonitrile: A compound with a single methyl group and iodine substitution, offering different reactivity and applications.
Uniqueness: The presence of two methyl groups and an iodine atom provides a distinct set of chemical properties that can be leveraged in various synthetic and research contexts .
Properties
Molecular Formula |
C9H8IN |
---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
4-iodo-2,3-dimethylbenzonitrile |
InChI |
InChI=1S/C9H8IN/c1-6-7(2)9(10)4-3-8(6)5-11/h3-4H,1-2H3 |
InChI Key |
OZNLXEVAHWRUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)I)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.